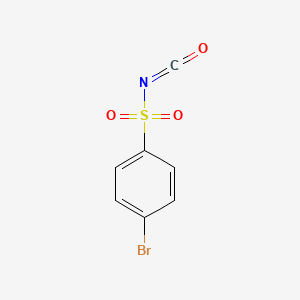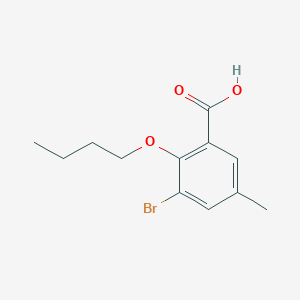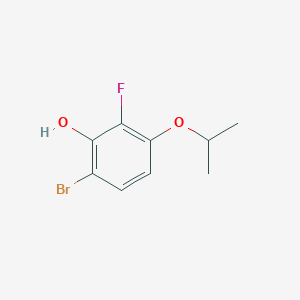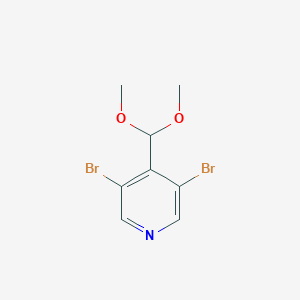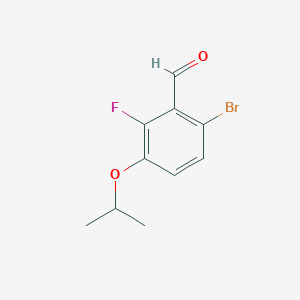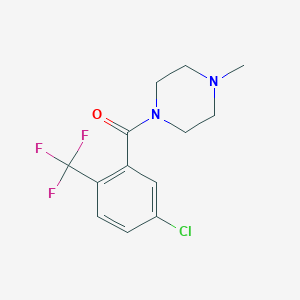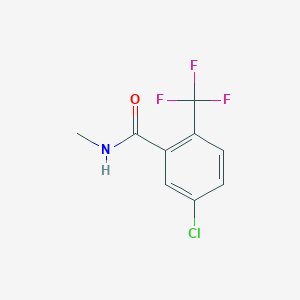
5-Chloro-N-methyl-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-N-methyl-2-(trifluoromethyl)benzamide is a chemical compound with the CAS Number: 2413441-28-6 . It has a molecular weight of 237.61 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H7ClF3NO/c1-14-8(15)6-4-5(10)2-3-7(6)9(11,12)13/h2-4H,1H3,(H,14,15) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 237.61 . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
5-Chloro-N-methyl-2-(trifluoromethyl)benzamide has been used in various scientific research applications. It has been used in laboratory experiments to study the biochemical and physiological effects of various compounds. It has also been used to study the mechanism of action of drugs, as well as to develop new drugs. Additionally, this compound has been used in the development of new anti-inflammatory, anti-viral, and anti-cancer drugs.
Mecanismo De Acción
The mechanism of action of 5-Chloro-N-methyl-2-(trifluoromethyl)benzamide is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the production of inflammatory mediators. Additionally, it is believed to inhibit the activity of certain enzymes involved in the production of viral proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in laboratory experiments. It has been found to have anti-inflammatory, anti-viral, and anti-cancer activities. Additionally, it has been found to have anti-oxidant, anti-apoptotic, and anti-angiogenic activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-Chloro-N-methyl-2-(trifluoromethyl)benzamide in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is relatively stable in a variety of conditions. Additionally, it can be used in a wide range of applications, including the study of biochemical and physiological effects of various compounds. However, it has several limitations. It is relatively expensive, and it is not widely available. Additionally, it is not soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of 5-Chloro-N-methyl-2-(trifluoromethyl)benzamide. It could be used to develop new anti-inflammatory, anti-viral, and anti-cancer drugs. Additionally, it could be used to study the biochemical and physiological effects of various compounds. It could also be used to develop new methods for synthesizing trifluoromethylated benzamides. Finally, it could be used to develop new methods for detecting and quantifying trifluoromethylated benzamides in biological samples.
Métodos De Síntesis
5-Chloro-N-methyl-2-(trifluoromethyl)benzamide is synthesized using a two-step process. The first step involves the reaction of 4-chloro-N-methylbenzamide with trifluoromethanesulfonic anhydride in the presence of pyridine. This reaction results in the formation of this compound. The second step involves the reaction of this compound with sodium hydride in the presence of dimethylformamide. This reaction results in the formation of this compound.
Propiedades
IUPAC Name |
5-chloro-N-methyl-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO/c1-14-8(15)6-4-5(10)2-3-7(6)9(11,12)13/h2-4H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIFSMWMQDQGTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dichloro{(R)-2,2'-bis[bis(4-methylphenyl)]-1,1'-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II),97%](/img/structure/B6292790.png)

![{N-[3-(eta6-Phenyl)propyl]-[(1R-2R)-1,2-diphenyl-1-4-methylbenzenesulfonylamidato(kN')-ethyl-2-amino-(kN)]}ruthenium(II)](/img/structure/B6292812.png)
